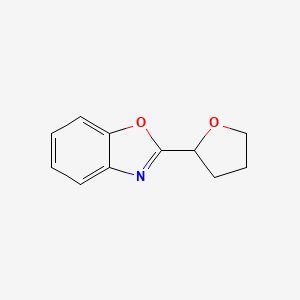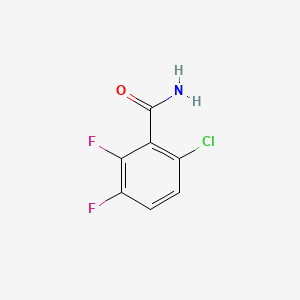
cyclooctyl carbonochloridate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
cyclooctyl carbonochloridate is an organic compound with the chemical formula C₉H₁₅ClO₂. It belongs to the class of chloroformates, which are esters of chloroformic acid. This compound is characterized by its eight-membered cyclooctyl ring attached to a chloroformate group. This compound is typically a colorless, volatile liquid that degrades in moist air .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: cyclooctyl carbonochloridate can be synthesized through the reaction of cyclooctanol with phosgene (COCl₂) in the presence of a base such as pyridine. The reaction typically proceeds as follows:
Cyclooctanol+Phosgene→Cyclooctyl chloroformate+HCl
Industrial Production Methods: Industrial production of cyclooctyl chloroformate involves the continuous flow of cyclooctanol and phosgene through a reactor, with careful control of temperature and pressure to ensure optimal yield and safety. The reaction is usually conducted in an inert atmosphere to prevent the degradation of the product .
Analyse Des Réactions Chimiques
Types of Reactions: cyclooctyl carbonochloridate undergoes several types of chemical reactions, including:
Substitution Reactions: Reacts with amines to form carbamates.
Esterification Reactions: Reacts with alcohols to form carbonate esters.
Mixed Anhydride Formation: Reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Amines: For carbamate formation, reactions are typically conducted in the presence of a base to absorb the HCl produced.
Alcohols: For esterification, reactions are also conducted in the presence of a base.
Carboxylic Acids: For mixed anhydride formation, reactions are conducted under similar conditions.
Major Products:
Carbamates: Formed from reactions with amines.
Carbonate Esters: Formed from reactions with alcohols.
Mixed Anhydrides: Formed from reactions with carboxylic acids.
Applications De Recherche Scientifique
cyclooctyl carbonochloridate has a wide range of applications in scientific research:
Biology: Employed in the derivatization of biomolecules for analytical purposes.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active compounds.
Industry: Applied in the production of polymers, agrochemicals, and other industrial chemicals
Mécanisme D'action
The mechanism of action of cyclooctyl chloroformate involves its reactivity with nucleophiles. The chloroformate group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily determined by the nature of the nucleophile and the reaction conditions .
Comparaison Avec Des Composés Similaires
Methyl Chloroformate: A simpler chloroformate with a methyl group instead of a cyclooctyl ring.
Ethyl Chloroformate: Similar to methyl chloroformate but with an ethyl group.
Benzyl Chloroformate: Contains a benzyl group and is commonly used for introducing protective groups in organic synthesis.
Uniqueness of Cyclooctyl Chloroformate: cyclooctyl carbonochloridate is unique due to its eight-membered ring structure, which imparts different steric and electronic properties compared to simpler chloroformates. This can influence its reactivity and the types of products formed in chemical reactions .
Propriétés
Formule moléculaire |
C9H15ClO2 |
|---|---|
Poids moléculaire |
190.67 g/mol |
Nom IUPAC |
cyclooctyl carbonochloridate |
InChI |
InChI=1S/C9H15ClO2/c10-9(11)12-8-6-4-2-1-3-5-7-8/h8H,1-7H2 |
Clé InChI |
HHNANVAZSVIVNL-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)OC(=O)Cl |
SMILES canonique |
C1CCCC(CCC1)OC(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-[(2,3-difluorobenzyl)amino]-1H-pyrazole-5-carboxylic acid](/img/structure/B1645851.png)



![7-Isopropylimidazo[1,2-a]pyrimidine](/img/structure/B1645869.png)


